1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid
Description
Significance of Cyclopropane (B1198618) and Cyclohexanone (B45756) Scaffolds in Organic Synthesis
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. Its inherent ring strain, a consequence of its acute bond angles, imparts unique electronic and conformational properties. In medicinal chemistry, the incorporation of a cyclopropane ring can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the ability to act as a conformational lock, restricting the molecule's flexibility and presenting a well-defined orientation for interaction with receptors.
The cyclohexanone scaffold, a six-membered ring containing a ketone functional group, is a versatile building block in organic synthesis. It serves as a precursor to a wide array of more complex molecules, including polymers like nylon. The ketone functionality provides a reactive handle for a variety of chemical transformations, including nucleophilic additions, alpha-functionalization, and rearrangements. In the context of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid, the cyclohexanone ring introduces a key point for further chemical modification and elaboration.
Overview of Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, characterized by its acidic proton and the electrophilic nature of its carbonyl carbon. This dual reactivity allows for a wide range of transformations. Carboxylic acids can be readily converted into a variety of derivatives, including esters, amides, acid chlorides, and anhydrides, through nucleophilic acyl substitution reactions. researchgate.netresearchgate.net This versatility makes the carboxylic acid moiety a crucial anchor point for conjugating the molecule to other chemical entities or for modulating its physicochemical properties, such as solubility and polarity.
Historical Context of Compounds Featuring Combined Structural Motifs
The synthesis of molecules containing multiple, distinct structural motifs has been a long-standing challenge and a testament to the advancement of synthetic organic chemistry. The construction of spirocyclic systems, where two rings share a single atom, has a rich history dating back to the early 20th century with the work of Adolf von Baeyer. researchgate.net The unique three-dimensional arrangement of spiro compounds has made them attractive targets in natural product synthesis and drug discovery. researchgate.netnih.govthermofisher.com
Compounds that combine the rigid, strained cyclopropane ring with larger carbocycles have been of particular interest. Early synthetic efforts often involved multi-step sequences to construct these complex architectures. The development of new synthetic methodologies, such as the Simmons-Smith cyclopropanation and transition-metal-catalyzed cycloaddition reactions, has significantly streamlined the synthesis of such intricate structures. wikipedia.orgresearchgate.net The inclusion of a carboxylic acid group further enhances the synthetic utility of these spirocyclic frameworks, providing a gateway for further functionalization and diversification.
Research Gaps and Opportunities Pertaining to this compound
Despite the individual significance of its constituent parts, a comprehensive investigation into the synthesis, properties, and applications of this compound itself remains a noticeable gap in the scientific literature. Much of the available information is confined to chemical supplier databases, which provide basic physicochemical data but lack in-depth research findings.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1158752-66-9 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Predicted Boiling Point | 343.4 ± 35.0 °C |
| Predicted Density | 1.296 ± 0.06 g/cm³ |
| Predicted pKa | 4.61 ± 0.20 |
Detailed Research Findings
While specific research articles focusing exclusively on this compound are scarce, its potential can be inferred from studies on analogous structures. For instance, spirocyclic compounds containing cyclopropane rings have shown promise in medicinal chemistry due to their ability to introduce conformational rigidity and improve metabolic stability. google.com The presence of the carboxylic acid group opens up possibilities for its use as a synthon in the preparation of more complex molecules, including peptides and polymers.
Potential synthetic strategies for this molecule could involve the Simmons-Smith cyclopropanation of a suitable cyclohexanone precursor, such as 4-oxocyclohexylideneacetic acid, or a Michael addition of a nucleophile to a cyclopropylideneacetic acid derivative followed by cyclization. wikipedia.orgyoutube.comyoutube.com The exploration of these and other novel synthetic routes would be a valuable contribution to the field of organic synthesis.
Properties
CAS No. |
1158752-66-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Oxocyclohexyl Cyclopropane 1 Carboxylic Acid
Retrosynthetic Analysis of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org This process involves breaking bonds (disconnections) that correspond to reliable forward chemical reactions. amazonaws.com
For this compound, two primary retrosynthetic disconnections can be considered:
Disconnection of the Cyclopropane (B1198618) Ring: A logical approach is to open the cyclopropane ring. This leads back to a substituted cyclohexanone (B45756) precursor containing a linear three-carbon chain. The forward reaction would then be an intramolecular cyclization, such as a Michael-initiated ring closure (MIRC), to form the three-membered ring. rsc.org This is a powerful strategy for forming cyclopropanes.
Disconnection at the Spiro Junction: An alternative disconnection breaks the bond between the cyclohexyl and cyclopropyl (B3062369) rings. This approach simplifies the target into two key synthons: a nucleophilic cyclopropane synthon (e.g., a cyclopropyl anion equivalent) and an electrophilic cyclohexanone synthon (e.g., a cyclohexanone with a leaving group at the 4-position or a cyclohex-3-en-1-one).
A functional group interconversion (FGI) on the carboxylic acid to a more synthetically versatile group, like a nitrile or an ester, is a common initial step in the analysis. semanticscholar.orgyoutube.com For instance, the carboxylic acid can be traced back to the hydrolysis of a corresponding nitrile (cyanocyclopropane), which simplifies the synthetic challenge. wikipedia.org
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes focus on the strategic formation of the key structural features of the molecule.
The formation of the spiro-cyclopropane moiety is a critical step. Several established and novel methods are applicable.
Michael-Initiated Ring Closure (MIRC): This is one of the most effective methods for constructing substituted cyclopropanes. rsc.org The reaction typically involves the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that displaces a leaving group. For the target molecule, a precursor such as 4-(2-cyano-2-tosyloxyethyl)cyclohexanone could be treated with a base to initiate the ring closure.
Transition-Metal Catalyzed Cyclopropanation: This method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., rhodium or copper). organic-chemistry.org To apply this to the target synthesis, a precursor like 4-methylenecyclohexanone (B1296799) could be reacted with ethyl diazoacetate, followed by hydrolysis.
Simmons-Smith Cyclopropanation: The Simmons-Smith reaction uses a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane stereospecifically. mdpi.comunl.pt This would also require a 4-methylenecyclohexanone precursor.
Reaction with Sulfonium (B1226848) Ylides: The reaction of a ketone with dimethylsulfoxonium methylide can form a spiro-epoxide, which can then be converted to a cyclopropane. However, a more direct route involves reacting a suitable α,β-unsaturated ester derivative of cyclohexanone with a sulfonium ylide to form the cyclopropane ring directly.
A comparison of potential cyclopropanation strategies is outlined below.
| Method | Precursor Type | Reagents | Key Advantages |
| MIRC | Activated Alkene with Nucleophile | Base (e.g., NaH, DBU) | High efficiency, potential for stereocontrol. rsc.org |
| Catalytic | Alkene | Diazoacetate, Rh₂(OAc)₄ | Versatile, tolerates various functional groups. organic-chemistry.org |
| Simmons-Smith | Alkene | CH₂I₂, Zn(Cu) | High stereospecificity. mdpi.com |
The 4-oxocyclohexyl core can be synthesized or derived from various starting materials.
Oxidation of 4-Substituted Cyclohexanols: A common and straightforward method is the oxidation of a corresponding 4-substituted cyclohexanol (B46403) using standard oxidizing agents like chromic acid (Jones reagent) or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. google.com
Catalytic Hydrogenation of Phenols: Substituted phenols can be hydrogenated to produce cyclohexanols or, under specific conditions, cyclohexanones. google.com For example, hydrogenation of 4-methoxyphenol (B1676288) can yield 4-methoxycyclohexanone.
Manipulation of 1,4-Cyclohexanedione: This commercially available starting material can be mono-protected (e.g., as a ketal), allowing for selective reaction at the unprotected ketone. The protected ketone can be deprotected later in the synthesis.
The carboxylic acid group is often introduced via a precursor functional group that is more stable or less reactive under the conditions used for ring formation.
Hydrolysis of a Nitrile: A common strategy involves carrying a nitrile group through the synthesis and then hydrolyzing it to the carboxylic acid in the final step. The hydrolysis can be performed under acidic or basic conditions. wikipedia.orgorgsyn.org The classic synthesis of cyclopropanecarboxylic acid itself often starts from γ-chlorobutyronitrile, which cyclizes and is then hydrolyzed. orgsyn.orgyoutube.comorganicchemistrytutor.com
Malonic Ester Synthesis: This classic method can be adapted for cyclopropane synthesis. Diethyl malonate can be alkylated with a suitable dihalide (e.g., 1,2-dibromoethane) under basic conditions to form a cyclopropane-1,1-dicarboxylate. orgsyn.org Subsequent selective hydrolysis and decarboxylation would yield the desired mono-carboxylic acid.
Oxidation of a Primary Alcohol: If the synthesis is designed to produce a precursor with a hydroxymethyl group on the cyclopropane ring, this can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For a multi-step synthesis of this compound, key steps such as the cyclopropanation and the final hydrolysis would be targeted for optimization.
The table below outlines general parameters that would be optimized for a hypothetical MIRC-based synthesis.
| Parameter | Variable | Goal | Potential Issues |
| Solvent | Toluene, THF, DMF, Acetonitrile | Maximize solubility of reactants, facilitate desired reaction pathway. | Side reactions, difficulty in removal. |
| Temperature | -78 °C to reflux | Increase reaction rate while minimizing decomposition and side products. | Epimerization, decomposition of starting material or product. |
| Base | NaH, K₂CO₃, DBU, LiHMDS | Achieve complete deprotonation without promoting side reactions. | Base-catalyzed decomposition, steric hindrance. |
| Concentration | 0.01 M to 1 M | Favor intramolecular cyclization over intermolecular polymerization. | Low concentration can slow the reaction significantly. |
| Reaction Time | 1 hour to 48 hours | Ensure complete conversion of the starting material. | Product degradation over extended periods. |
Stereoselective and Enantioselective Synthetic Pathways to this compound (if chiral centers are present)
The target molecule possesses a spirocyclic carbon atom where the two rings meet. This spirocenter is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Therefore, developing stereoselective synthetic pathways is a significant goal.
Asymmetric Cyclopropanation: Enantioselective synthesis can be achieved by using chiral catalysts or auxiliaries during the cyclopropane-forming step.
Catalytic Asymmetric MIRC: The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can induce enantioselectivity in MIRC reactions. rsc.org
Asymmetric Metal-Catalyzed Reactions: Chiral ligands on rhodium or copper catalysts can lead to high enantiomeric excess in the cyclopropanation of alkenes with diazo compounds. organic-chemistry.org
Resolution of Racemates: A classical approach involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral amine or by using chiral chromatography.
The choice of strategy depends on the desired enantiomeric purity and the scalability of the process. The development of an enantioselective catalytic method is generally preferred for its efficiency.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes. nih.gov For a molecule like this compound, these principles can be applied to key transformations, particularly the cyclopropanation step, to minimize waste, reduce energy consumption, and use safer materials. researchgate.netthieme-connect.de
Atom Economy and Catalysis: A primary goal of green chemistry is to maximize atom economy, ensuring that most atoms from the reactants are incorporated into the final product. acs.org Traditional cyclopropanation methods, such as those using stoichiometric amounts of zinc carbenoids (Simmons-Smith reaction) or ylides (Corey-Chaykovsky reaction), often have lower atom economy due to the formation of stoichiometric byproducts. researchgate.netwikipedia.orgmdpi.com
Modern catalytic methods offer a significant improvement. Transition-metal catalysts, particularly those based on rhodium(II), copper, and palladium, can efficiently catalyze cyclopropanation from diazo compounds with high turnover numbers. wikipedia.orgtaylorfrancis.com This catalytic approach drastically reduces waste compared to stoichiometric methods. chemtek.co.in For instance, rhodium(II) carboxylates are highly effective for these transformations, proceeding via metal carbene intermediates. taylorfrancis.com Hydrogen-borrowing catalysis represents another expedient, sustainable method for the α-cyclopropanation of ketones, which could be a viable pathway for spirocyclic structures. acs.org
Use of Safer Solvents and Reaction Media: Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. acs.org Many classical cyclopropanation reactions employ hazardous and volatile organic solvents like dichloromethane (B109758) or diethyl ether. mdpi.com Green chemistry encourages the substitution of these with safer alternatives. researchgate.netsigmaaldrich.comwikipedia.org
Bio-based Solvents: Solvents derived from renewable feedstocks, such as bio-based ethanol (B145695) or ethyl acetate, can serve as direct replacements for their petrochemical counterparts. sigmaaldrich.comneuroquantology.com
Water: As a non-toxic and renewable solvent, water is an attractive medium for certain organic reactions, reducing flammability and toxicity risks. nih.govwikipedia.org
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials have low volatility and can be tailored for specific reactions, sometimes enhancing catalytic activity. nih.govresearchgate.netneuroquantology.com They have been successfully used as media for various organic transformations, including the synthesis of spiro compounds. mdpi.com
Solvent-Free Reactions: Mechanochemistry, using techniques like ball-milling, can enable reactions to proceed in the absence of bulk solvents, significantly reducing waste. researchgate.net A mechanochemical Simmons-Smith reaction has been developed, demonstrating a greener route to cyclopropanes. rsc.org
Alternative Energy Sources: Green chemistry also promotes energy efficiency by seeking alternatives to conventional heating. thieme-connect.de
Photocatalysis: Visible-light-mediated reactions can often be performed at ambient temperature, using light as the energy source to drive the reaction. Photoredox-catalyzed cyclopropanation is an emerging and promising strategy. researchgate.netresearchgate.net
Electrochemistry: Electrochemical methods can generate reactive intermediates under mild conditions, avoiding harsh reagents. thieme-connect.de A scalable and sustainable electrochemical cyclopropanation has been demonstrated in continuous flow, highlighting its potential for greener synthesis. uva.nl
Mechanochemistry: As mentioned, ball-milling provides mechanical energy to drive reactions, often at room temperature and without solvents. rsc.org
The following table provides a comparative overview of traditional versus green approaches for cyclopropanation, a key step in the potential synthesis of the target compound.
| Green Chemistry Principle | Traditional Approach (e.g., Simmons-Smith) | Greener Alternative | Environmental Benefit |
|---|---|---|---|
| Atom Economy/Waste Prevention | Uses stoichiometric zinc-copper couple and diiodomethane, generating significant metal and iodide waste. wikipedia.orgmdpi.com | Catalytic reaction using a rhodium or copper catalyst with a diazo compound. taylorfrancis.com | Drastically reduces inorganic waste; catalyst is used in small amounts and can potentially be recycled. chemtek.co.in |
| Safer Solvents | Typically uses volatile and hazardous solvents like diethyl ether or dichloromethane. mdpi.com | Use of water, bio-solvents (e.g., bio-ethanol), or solvent-free conditions (mechanochemistry). sigmaaldrich.comwikipedia.orgrsc.org | Reduces VOC emissions, toxicity, and flammability hazards. researchgate.net |
| Energy Efficiency | Often requires heating to initiate or sustain the reaction. | Photocatalysis, electrochemistry, or mechanochemistry performed at ambient temperature. researchgate.netuva.nl | Lowers energy consumption and associated carbon footprint. |
| Reduction of Derivatives | May require protection/deprotection of the ketone group, adding steps and generating waste. | Direct, chemoselective cyclopropanation of an enone precursor using an organocatalyst. rsc.org | Fewer reaction steps lead to higher overall yield and less waste. acs.org |
Scalability Considerations for this compound Synthesis
Scaling a synthetic route from the laboratory (grams) to industrial production (kilograms or tons) presents numerous challenges that must be addressed to ensure the process is safe, robust, cost-effective, and repeatable. chemtek.co.indrugdiscoverytrends.com For a spirocyclic compound like this compound, key considerations would involve reagent choice, reaction control, and downstream processing. nih.gov
Reagent Selection and Cost: Reagents that are suitable for small-scale synthesis may be impractical for large-scale production due to cost, availability, or safety concerns. chemtek.co.in
Cyclopropanating Agents: While diazo compounds are effective, their instability and potential for explosion make them hazardous on a large scale. Safer, stable precursors and the use of continuous flow reactors can mitigate these risks. acs.org Alternatives like the Simmons-Smith reaction, while generating more waste, may be considered safer. Recent developments have focused on making these zinc-based reagents safer and more soluble for large-scale use. researchgate.net Ultrasonic irradiation has also been shown to improve the safety and control of large-scale Simmons-Smith reactions. tandfonline.com
Catalysts: The cost of noble metal catalysts (e.g., rhodium) can be prohibitive. Catalyst loading must be minimized, and efficient recovery and recycling protocols are essential for economic viability.
Reaction Conditions and Process Safety: What is easily managed in a lab flask can become a significant hazard in a large reactor. chemtek.co.in
Exothermicity: Cyclopropanation reactions are often highly exothermic. On a large scale, the reduced surface-area-to-volume ratio of reactors makes heat dissipation more challenging. chemtek.co.in A failure to control the temperature could lead to runaway reactions. Fed-batch or continuous flow processes are often used to control the addition of reagents and manage heat evolution safely. acs.org
Process Safety Management (PSM): A systematic PSM framework is crucial for identifying, evaluating, and controlling hazards associated with highly hazardous chemicals and processes. consultdss.comtrendminer.com This includes conducting thorough hazard analyses, ensuring mechanical integrity of equipment, and managing any changes to the process. trendminer.com
Work-up and Purification: Purification methods must be scalable and efficient.
Chromatography Avoidance: Column chromatography, a common purification technique in the lab, is generally not feasible for large-scale production due to high solvent consumption and low throughput.
Crystallization and Distillation: The ideal process yields a product that can be purified by crystallization, which is highly scalable and can provide a product of high purity. Distillation is another option if the product is thermally stable and volatile. For a carboxylic acid, forming a salt and performing an extractive work-up followed by crystallization is a common and scalable purification strategy.
Continuous Flow Chemistry: The use of continuous flow reactors offers significant advantages for scalability and safety. uva.nl
Enhanced Safety: By maintaining a small reaction volume at any given time, flow reactors minimize the risk associated with hazardous reagents (like diazo compounds) and exothermic reactions. acs.org
Improved Control and Consistency: Precise control over reaction parameters (temperature, pressure, residence time) leads to more consistent product quality and yield.
Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than by using larger, more hazardous batch reactors. uva.nl
The table below summarizes key challenges and potential solutions when scaling up the synthesis of a spirocyclic compound.
| Scalability Challenge | Potential Issue | Mitigation Strategy |
|---|---|---|
| Reagent Safety & Cost | Use of energetic reagents like diazomethane; high cost of rhodium catalysts. chemtek.co.inacs.org | Use safer precursors in a continuous flow system; develop methods for catalyst recycling or use less expensive catalysts (e.g., copper-based). acs.org |
| Heat Management (Exotherms) | Runaway reaction in large batch reactors due to poor heat dissipation. chemtek.co.in | Implement fed-batch addition of reagents; use continuous flow reactors with high surface-area-to-volume ratios for superior heat transfer. uva.nl |
| Product Purification | Reliance on non-scalable lab techniques like column chromatography. | Design the synthesis to yield a crystalline product; utilize scalable techniques like crystallization, distillation, or liquid-liquid extraction. drugdiscoverytrends.com |
| Process Robustness | Minor variations in conditions leading to inconsistent yield or purity (e.g., polymorphism in crystallization). drugdiscoverytrends.com | Thorough process optimization (Design of Experiments); implement robust process controls and real-time monitoring. |
| Waste Management | Generation of large volumes of solvent and reagent byproducts. | Optimize for higher atom economy; select recyclable solvents; implement catalytic processes. acs.org |
Spectroscopic and Mass Spectrometric Data for this compound Not Publicly Available
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental data for the detailed structural and spectroscopic characterization of the chemical compound this compound. While the compound is listed by several chemical suppliers, indicating that it has been synthesized and characterized, the specific data required to fulfill a detailed analysis of its Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is not accessible in published papers or public repositories.
The requested article, which was to be structured around an in-depth analysis of ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, high-resolution mass spectrometry, and fragmentation pathways, cannot be generated with scientific accuracy due to the absence of this foundational data.
General principles of NMR and MS for related functional groups, such as carboxylic acids, ketones, and cyclopropane rings, are well-established. For instance:
¹H NMR: The carboxylic acid proton (-COOH) would be expected to appear as a broad singlet at a downfield chemical shift, typically between 10-12 ppm. Protons on the cyclohexyl and cyclopropyl rings would appear in the aliphatic region (approximately 1-3 ppm), with their specific shifts and multiplicities depending on their stereochemical environment and proximity to the electron-withdrawing ketone and carboxylic acid groups.
¹³C NMR: The carbonyl carbons of the ketone and the carboxylic acid would be the most downfield signals, typically appearing in the range of 170-210 ppm. The other aliphatic carbons of the two rings would be found at higher field strengths.
Mass Spectrometry: The molecular ion peak would correspond to the compound's molecular weight (182.22 g/mol ). Fragmentation would likely involve characteristic losses for carboxylic acids, such as the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). Cleavage of the cyclohexanone ring would also be expected to produce specific fragment ions.
However, without the actual experimental spectra and data, any discussion remains speculative. A scientifically rigorous article requires precise chemical shifts (in ppm), coupling constants (in Hz), exact mass measurements, and identified fragment ions (m/z values) derived from the specific analysis of this compound. As this information could not be retrieved, the generation of the requested detailed article is not possible at this time.
Structural Elucidation and Spectroscopic Characterization of 1 4 Oxocyclohexyl Cyclopropane 1 Carboxylic Acid
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and ketone functionalities.
The carboxylic acid group gives rise to two distinct and readily identifiable peaks. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The second key feature of the carboxylic acid is the strong and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, which typically appears between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is often centered around 1710 cm⁻¹. libretexts.org Additionally, a C-O stretching vibration is expected in the range of 1210-1320 cm⁻¹. orgchemboulder.comspectroscopyonline.com
The ketone functional group on the cyclohexyl ring also possesses a carbonyl group (C=O), which will produce a strong absorption band. The exact position of this band can provide insight into the ring conformation. For a simple cyclohexanone (B45756), the C=O stretching frequency is typically observed around 1715 cm⁻¹. The presence of two carbonyl groups in the molecule—one in the carboxylic acid and one in the ketone—may lead to overlapping absorption bands in the carbonyl region of the spectrum.
The cyclopropane (B1198618) ring is characterized by C-H stretching vibrations that typically appear at higher frequencies (around 3100-3000 cm⁻¹) than those of alkyl C-H bonds. The C-H bonds of the cyclohexyl ring will exhibit stretching vibrations in the typical alkane region of 2850-2960 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710-1760 | Strong |
| Ketone | C=O stretch | ~1715 | Strong |
| Cyclohexyl & Cyclopropyl (B3062369) | C-H stretch | 2850-3100 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
Note: The data in this table is based on characteristic infrared absorption frequencies for the respective functional groups and may not represent experimentally measured values for this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current date, no publicly available X-ray crystallographic data for this compound has been found. If a suitable single crystal of the compound were to be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat). Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimeric structures in the solid state.
For comparison, the crystal structure of a related compound, cis-cyclohexane-1,4-dicarboxylic acid, has been reported. nih.gov The analysis of its crystal structure revealed details about its molecular conformation and hydrogen bonding patterns. nih.gov Such data for this compound would be invaluable for a complete structural understanding.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.
Upon examination of the structure of this compound, it is determined to be an achiral molecule. The molecule possesses a plane of symmetry that passes through the carboxylic acid group, the spiro carbon of the cyclopropane ring, and the C1 and C4 atoms of the cyclohexanone ring. Due to the presence of this internal plane of symmetry, the molecule is superimposable on its mirror image and therefore does not exist as a pair of enantiomers.
Consequently, chiroptical spectroscopy is not applicable for the assessment of enantiomeric purity for this compound, as there are no enantiomers to distinguish.
An exploration into the chemical reactivity and transformation pathways of this compound reveals a molecule with dual functional groups, each offering distinct opportunities for chemical modification. The compound's structure, featuring both a carboxylic acid on a cyclopropane ring and a ketone within a cyclohexane (B81311) ring, allows for a diverse range of chemical reactions. This article details the reactivity at both the carboxylic acid moiety and the cyclohexanone moiety, based on established principles of organic chemistry.
Computational and Theoretical Investigations of 1 4 Oxocyclohexyl Cyclopropane 1 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. chemistrysteps.com For a 1,4-disubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The interconversion between the two chair forms results in the substituent switching between these positions. Due to steric hindrance between an axial substituent and the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), the conformation where the bulky substituent is in the equatorial position is generally more stable. utdallas.edu
In the case of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid, the 1-(carboxy)cyclopropyl group is significantly larger than a hydrogen atom. Therefore, the chair conformation with this group in the equatorial position is expected to be substantially lower in energy than the axial conformer. Geometry optimization calculations, commonly performed using methods like B3LYP with a 6-31G(d) basis set, can precisely quantify this energy difference. The carboxylic acid group itself can also exhibit different orientations (syn and anti), with the syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, typically being more stable in the gas phase. nih.gov
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Chair | Equatorial | 0.00 (Reference) | >99% |
| Chair | Axial | ~4-5 | <1% |
| Twist-Boat | N/A | ~5-6 | <1% |
Electronic structure analysis provides insight into a molecule's reactivity, optical properties, and charge distribution. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ketone and carboxylic acid groups, specifically their non-bonding lone pair orbitals. The LUMO is likely to be the π* (antibonding) orbital associated with the C=O double bond of the cyclohexanone (B45756) moiety, as it is a prominent electron-accepting group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.
Calculations also reveal the charge distribution across the molecule. The electronegative oxygen atoms of the two carbonyl groups and the hydroxyl group will bear partial negative charges, while the adjacent carbon atoms will carry partial positive charges, making them susceptible to nucleophilic attack.
| Parameter | Predicted Energy (eV) | Likely Localization |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 | Non-bonding orbitals of carbonyl/carboxyl oxygens |
| LUMO Energy | -1.5 to -1.0 | π* orbital of the ketone C=O bond |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | N/A |
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. modgraph.co.uk The predicted shifts for this compound would show distinct features. The protons on the carbons adjacent to the ketone (alpha-protons) would be deshielded, appearing at a higher chemical shift (ppm value) around 2.2-2.5 ppm. The protons of the cyclopropane (B1198618) ring are known to be unusually shielded due to the ring's unique electronic structure and would be expected at a lower chemical shift, typically below 1.5 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a very high chemical shift, often above 10 ppm.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. These calculations help in assigning specific absorption bands to the corresponding molecular motions. For this molecule, key predicted frequencies would include the C=O stretching vibration of the ketone (around 1715 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the characteristic broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which can span from 2500 to 3500 cm⁻¹. spectroscopyonline.com Calculated frequencies are often systematically scaled to better match experimental values. nih.gov
| Spectroscopy Type | Group | Predicted Value |
|---|---|---|
| ¹H NMR | -COOH | 10-12 ppm |
| ¹H NMR | -CH₂-C=O | 2.2-2.5 ppm |
| ¹³C NMR | Ketone C=O | >200 ppm |
| ¹³C NMR | Carboxyl C=O | 175-185 ppm |
| IR Frequency | Ketone C=O Stretch | ~1715 cm⁻¹ |
| IR Frequency | Carboxyl O-H Stretch | 2500-3500 cm⁻¹ (broad) |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + Hydride) | 0.0 |
| Transition State | +10 to +15 |
| Products (Alkoxide intermediate) | -15 to -20 |
Molecular Dynamics Simulations (e.g., studying intermolecular interactions in solution or solid state)
While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in condensed phases like solutions or the solid state. nih.gov MD simulations model a system of many molecules using classical mechanics and a set of parameters known as a force field (e.g., AMBER, GAFF). biointerfaceresearch.comnih.gov
An MD simulation of this compound in a solvent like water would provide insights into its solvation and intermolecular interactions. The simulation would track the trajectories of all atoms, revealing how solvent molecules arrange around the solute. A key focus would be the hydrogen bonding interactions between the carboxylic acid group and water molecules, as well as between the ketone's carbonyl oxygen and water. frontiersin.org In the solid state, simulations could predict crystal packing and identify the dominant intermolecular forces, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of two separate molecules.
Structure-Reactivity Relationship Studies through Computational Models
Computational models can establish quantitative structure-reactivity relationships (QSRRs). By calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment) for a series of related compounds, these descriptors can be correlated with experimentally measured properties, such as reaction rates or biological activity.
For example, a study could involve synthesizing derivatives of this compound with different substituents on the cyclohexane ring. Quantum chemical calculations would be performed on each derivative to obtain electronic descriptors. These computed values could then be used to build a statistical model that predicts the reactivity of new, unsynthesized compounds in this class, thereby accelerating the discovery of molecules with desired properties.
Academic and Research Applications of 1 4 Oxocyclohexyl Cyclopropane 1 Carboxylic Acid
As a Versatile Synthetic Intermediate for Complex Molecular Architectures
The structure of 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid, featuring a spirocyclic core, a ketone, and a carboxylic acid functional group, suggests its potential as a versatile intermediate. The cyclopropane (B1198618) ring offers conformational rigidity and a unique three-dimensional scaffold, which is often desirable in the synthesis of complex molecules.
Role in Methodological Development in Organic Synthesis
New synthetic methods are often demonstrated using a variety of substrates to prove their scope and utility. However, a review of literature focused on the development of new organic synthesis methodologies did not yield any instances where this compound was employed as a model substrate.
Applications in Materials Science Research
The potential for a molecule to be used in materials science often relies on its ability to polymerize or participate in self-assembly for supramolecular structures.
Polymer Chemistry: Carboxylic acids can serve as monomers in the synthesis of polymers like polyesters or polyamides. However, for this purpose, dicarboxylic acids are typically required. As this compound is a monocarboxylic acid, its direct use as a chain-building monomer is limited. No research was found describing its use as a side-chain modifying agent or end-capper in polymer synthesis.
Supramolecular Chemistry: The carboxylic acid moiety can participate in hydrogen bonding to form dimers or larger supramolecular assemblies. There are, however, no specific studies documenting the use of this compound in the design of such systems.
As a Model Compound for Fundamental Mechanistic Studies
The unique strained cyclopropane ring fused to a cyclohexanone (B45756) system makes this compound a potentially interesting subject for mechanistic studies, such as investigations into ring-opening reactions or the influence of the spirocenter on reactivity. Despite this, no published fundamental mechanistic studies using this compound as a model compound were identified. Research in related areas has often focused on other derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), in biological contexts.
Future Research Directions and Unexplored Avenues for 1 4 Oxocyclohexyl Cyclopropane 1 Carboxylic Acid Research
Development of Novel Cascade Reactions Incorporating 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid
Cascade reactions, which involve two or more sequential transformations in a single operation, represent an efficient and elegant approach in organic synthesis. The structure of this compound is an ideal substrate for the development of such processes. Future research could focus on intramolecular cascades where reactions initiated at one functional group are followed by a reaction at another. For instance, a reaction at the ketone, such as the formation of an enolate or an enamine, could be the first step in a sequence that culminates in a cyclization or rearrangement involving the carboxylic acid or the cyclopropane (B1198618) ring. rsc.org The development of organocatalytic or metal-catalyzed cascade reactions could lead to the rapid construction of complex polycyclic scaffolds from this relatively simple starting material. beilstein-journals.org
Table 1: Potential Cascade Reaction Strategies
| Initiating Site | Potential Subsequent Reactions | Potential Product Scaffolds |
|---|---|---|
| Cyclohexanone (B45756) | Intramolecular aldol (B89426) condensation, Michael addition followed by cyclization | Spirocyclic lactones, bicyclic systems |
| Carboxylic Acid | Activation followed by nucleophilic attack from a ketone-derived intermediate | Polycyclic lactams, fused ring systems |
| Cyclopropane Ring | Ring-opening followed by intramolecular trapping by the other functional groups | Macrocycles, functionalized cyclohexyl derivatives |
Advanced Stereocontrol in Syntheses Involving this compound
The synthesis of derivatives of this compound with defined stereochemistry presents a significant challenge and a key area for future research. The reduction of the cyclohexanone carbonyl group, for example, generates a new stereocenter, leading to diastereomeric products. Research into stereoselective reductions, utilizing chiral reagents or catalysts, is needed to control the formation of the resulting alcohol. Furthermore, developing asymmetric syntheses of the parent molecule itself would provide access to enantiopure materials, which is crucial for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit distinct properties. nih.govdoi.org Methodologies such as chiral auxiliary-guided synthesis or asymmetric cyclopropanation could be explored to achieve high levels of stereocontrol. doi.org
Exploration of Green and Sustainable Chemical Processes for its Synthesis and Transformation
Future research must prioritize the development of environmentally benign methods for the synthesis and modification of this compound. wjpmr.com This aligns with the broader goals of green chemistry to reduce waste, avoid hazardous substances, and improve energy efficiency. wiley-vch.de Key areas of exploration should include:
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to minimize waste. researchgate.net
Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. researchgate.net
Renewable Feedstocks: Exploring pathways to synthesize the molecule or its precursors from renewable resources.
An illustrative parallel is the green synthesis of adipic acid from cyclohexanone using aqueous hydrogen peroxide, which avoids organic solvents and halides. rsc.org Similar principles could be applied to the transformations of this compound.
Interdisciplinary Research Potential beyond Prohibited Areas
The unique structural characteristics of this compound make it a compelling candidate for interdisciplinary research, particularly in chemical biology and materials science.
Chemical Biology Probes: The rigid cyclopropane-carboxylic acid motif is found in various biologically active molecules. ffhdj.comnih.gov By attaching fluorescent tags or affinity labels, derivatives of this compound could be developed as chemical probes to study biological processes or validate protein targets. The spirocyclic nature of the core structure provides a three-dimensional scaffold that is highly desirable in modern drug discovery. chemrxiv.org
Advanced Materials: The carboxylic acid group provides a convenient handle for incorporating the molecule into larger polymeric structures. The rigid cyclohexyl and cyclopropyl (B3062369) units could impart unique thermal or mechanical properties to these materials. Potential applications could include the development of novel polyesters or polyamides with tailored characteristics for specialized applications.
Unveiling New Reactivity Patterns of the Cyclopropane, Cyclohexanone, and Carboxylic Acid Moieties in Tandem
A fundamental area for future exploration is the investigation of the cooperative or tandem reactivity of the three distinct functional moieties within the molecule. The proximity of the ketone, carboxylic acid, and cyclopropane ring could lead to novel and unexpected chemical transformations under specific reaction conditions. For example, research could explore whether the activation of the carboxylic acid influences the reactivity of the cyclopropane ring, or how the enolization of the ketone affects the stability and reactivity of the adjacent spiro-fused cyclopropane. Understanding these intricate electronic and steric interactions is key to unlocking the full synthetic potential of this compound and designing novel transformations that are not possible with simpler molecules containing only one or two of these functional groups.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Adipic acid |
| Benzilic acid |
Q & A
Q. What are the recommended synthetic routes for 1-(4-oxocyclohexyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves cyclopropanation of a pre-functionalized cyclohexanone derivative. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh or Cu) to facilitate carbene transfer to α,β-unsaturated esters or ketones .
- Oxidation control : Protect the ketone group during cyclopropanation to avoid side reactions. Post-synthesis deprotection may require mild oxidizing agents (e.g., TEMPO/NaClO) .
- Optimization variables : Adjust temperature (0–25°C), solvent polarity (DCM or THF), and stoichiometry of reagents (e.g., diazo compounds) to improve yield .
Q. How should researchers validate the purity and structural integrity of this compound?
Use orthogonal analytical methods:
| Method | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | Quantify purity (>99% target) |
| 1H/13C NMR | CDCl₃ or DMSO-d6, 400–600 MHz | Confirm cyclopropane/cyclohexyl motifs |
| HRMS | ESI+ or EI mode | Verify molecular formula (C₁₀H₁₄O₃) |
Q. What safety precautions are critical during handling?
While toxicity data for this compound is limited, analogous cyclopropane-carboxylic acids (e.g., 1-aminocyclopropane-1-carboxylic acid) require:
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the strained cyclopropane ring influence the compound’s reactivity in catalytic systems?
The cyclopropane’s angle strain (60°) increases susceptibility to ring-opening reactions:
- Acid/Base conditions : Protonation at the carboxyl group may trigger retro-cyclopropanation, yielding cyclohexene derivatives .
- Transition-metal catalysis : Pd or Ni complexes can cleave the cyclopropane C–C bond, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Computational insights : DFT studies predict bond dissociation energies (BDEs) to guide catalyst selection .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Conformational flexibility : The cyclohexyl ring’s chair/boat interconversion alters binding pocket interactions. Use dynamic NMR or X-ray crystallography to assess dominant conformers .
- Impurity interference : Trace byproducts (e.g., cyclohexenone derivatives) may confound assays. Validate purity via LC-MS before testing .
- Assay conditions : Adjust pH (6–8) and ionic strength to mimic physiological environments .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Design accelerated degradation studies:
| Condition | Temperature | Duration | Analysis | Key Findings |
|---|---|---|---|---|
| Long-term storage | 25°C, dark | 6 months | HPLC purity, NMR | ≤2% degradation if anhydrous |
| Stress testing | 40°C, 75% RH | 1 month | FTIR (ketone oxidation) | Monitor for cyclohexanone formation |
Q. What role does this compound play in drug design, given its structural motifs?
- Pharmacophore potential : The cyclohexyl ketone and cyclopropane-carboxylic acid groups mimic natural substrates (e.g., prostaglandins) .
- Prodrug applications : Esterify the carboxyl group to enhance membrane permeability .
- Targeted delivery : Conjugate with nanoparticles for site-specific release in cancer or inflammation models .
Methodological Guidance for Data Interpretation
Q. How to address conflicting spectral data (e.g., NMR shifts vs. computational predictions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
